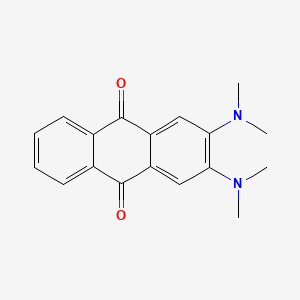
2,3-Bis(dimethylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of two dimethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with dimethylamine. One common method includes the nucleophilic substitution of anthraquinone with dimethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(dimethylamino)anthracene-9,10-dione has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can affect DNA replication and transcription.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. By intercalating into the DNA strands, it prevents the enzyme from performing its function, leading to the disruption of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(dimethylamino)anthracene-9,10-dione
- 2,6-Bis(dimethylamino)anthracene-9,10-dione
- 2,7-Bis(dimethylamino)anthracene-9,10-dione
Comparison: While these compounds share a similar anthraquinone core, the position of the dimethylamino groups significantly affects their chemical and biological properties. For instance, 2,3-Bis(dimethylamino)anthracene-9,10-dione is unique in its specific binding affinity to DNA and its potent inhibition of topoisomerase II, which distinguishes it from its analogs .
Eigenschaften
CAS-Nummer |
62468-67-1 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2,3-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-9-13-14(10-16(15)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
InChI-Schlüssel |
KQTLMJGOUIKAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


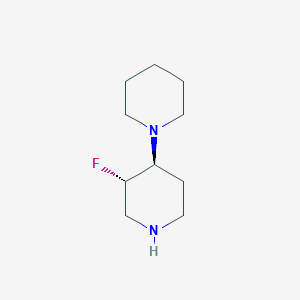
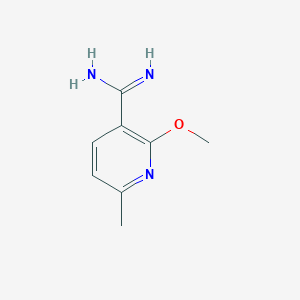

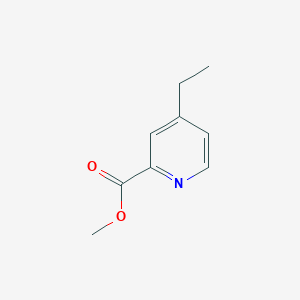

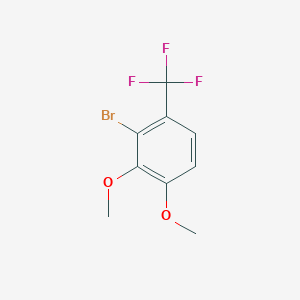
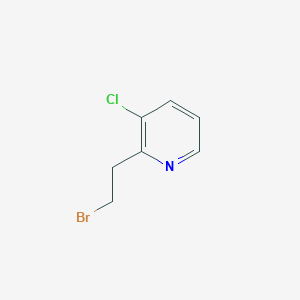


![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)



